![molecular formula C14H19NO5 B1277229 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid CAS No. 499995-79-8](/img/structure/B1277229.png)
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
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Description
-(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, or (S)-3-((t-Boc)amino)-3-(3-HPPA) for short, is a synthetic organic compound with a variety of potential applications in scientific research. It is a chiral molecule, meaning that it is composed of two mirror-image forms that are non-superimposable on one another. This makes it useful for studying the effects of chirality on biological systems. It is also a versatile intermediate for the synthesis of various other compounds, and has been used to study the effects of different substituents on the activity of molecules.
Scientific Research Applications
Enantioselective Synthesis
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is used in the enantioselective synthesis of neuroexcitant analogues, such as the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA. This process involves coupling with bromomethyl isoxazolinone derivatives and hydrolyzing under mild conditions to yield enantiopure products (Pajouhesh et al., 2000).
Substance Safety Evaluation
Another application is in the safety evaluation of substances for use in food contact materials. For example, a scientific opinion by EFSA assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, related to its use in polyolefins in contact with foods, concluding no safety concern for consumers under specified conditions (Flavourings, 2011).
Metabolic Studies
In metabolic studies, variants of this compound have been analyzed as derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon, demonstrating the formation of various organic acids, including phenylacetic and hydroxyphenylacetic acids (Rimbault et al., 1993).
Chemical Reactions
Research into the chemical reactions of amino acid derivatives, like the reaction of 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid with thionyl chloride, has shown the formation of various compounds like tetra(tert-butyl) dihydroxybiphenyl, indicating a redox process in such reactions (Volod’kin et al., 2013).
Synthesis of Beta-Alanine Derivatives
It is also used in the synthesis of beta-alanine derivatives, which are analogues of aromatic amino acids. These are prepared enantioselectively and are significant in the study of amino acid biochemistry (Arvanitis et al., 1998).
Ligand Synthesis
The compound finds use in the synthesis of cyclen-based ligands, useful in complexation and imaging studies. For instance, a bifunctional cyclen-based ligand incorporating this compound was synthesized for potential applications in radiopharmaceuticals (Řezanka et al., 2008).
Catalytic Applications
In catalysis, the tert-butoxycarbonyl group, a key component of this compound, is used for N-tert-butoxycarbonylation of amines. This process is significant in protecting amine groups during synthetic procedures (Heydari et al., 2007).
properties
IUPAC Name |
(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426615 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
499995-79-8 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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